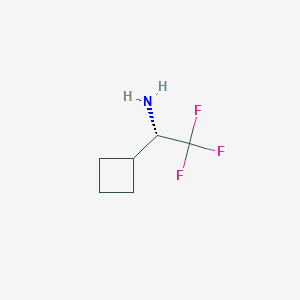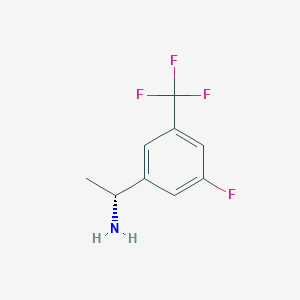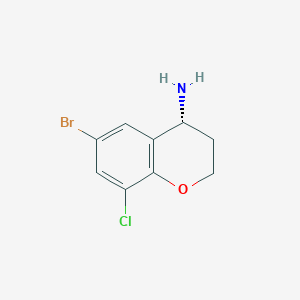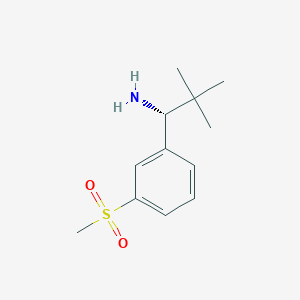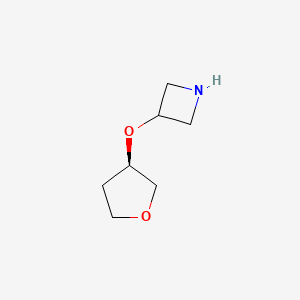
(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a chiral compound that features a tetrahydrofuran ring attached to an azetidine ring via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine typically involves the reaction of a suitable azetidine precursor with a tetrahydrofuran derivative. One common method involves the use of a nucleophilic substitution reaction where the azetidine ring is formed by reacting an azetidine precursor with a tetrahydrofuran derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups attached to the azetidine or tetrahydrofuran rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine or tetrahydrofuran derivatives.
科学的研究の応用
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.
類似化合物との比較
Similar Compounds
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: The enantiomer of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine, with similar structural properties but different stereochemistry.
3-((Tetrahydrofuran-3-YL)oxy)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
3-((Tetrahydrofuran-3-YL)oxy)piperidine: Another similar compound with a piperidine ring.
Uniqueness
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to its specific chiral configuration and the presence of both tetrahydrofuran and azetidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-[(3R)-oxolan-3-yl]oxyazetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m1/s1 |
InChIキー |
OVTODFDSEFOLKD-ZCFIWIBFSA-N |
異性体SMILES |
C1COC[C@@H]1OC2CNC2 |
正規SMILES |
C1COCC1OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)



